5-ethyl-4-({(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-ETHYL-4-({(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with a unique structure that includes a triazole ring, a furan ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-4-({(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The furan ring is then introduced through a condensation reaction with a phenoxy-substituted aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-4-({(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-ETHYL-4-({(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-ETHYL-4-({(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- **5-ETHYL-4-({(E)-1-[5-(METHOXYMETHYL)-2-FURYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- **5-ETHYL-4-({(E)-1-[5-(ETHOXYMETHYL)-2-FURYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- **5-ETHYL-4-({(E)-1-[5-(BUTYLOXYMETHYL)-2-FURYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
The uniqueness of 5-ETHYL-4-({(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H16N4O2S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-ethyl-4-[(E)-[5-(phenoxymethyl)furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H16N4O2S/c1-2-15-18-19-16(23)20(15)17-10-13-8-9-14(22-13)11-21-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,19,23)/b17-10+ |
InChI Key |
PJQBBJLQGJLDGC-LICLKQGHSA-N |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC=C(O2)COC3=CC=CC=C3 |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC=C(O2)COC3=CC=CC=C3 |
Origin of Product |
United States |
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